4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a 2-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylpyridin-3-amine and 1,2-diaminobenzene.
Formation of Quinoxaline Core: The 1,2-diaminobenzene undergoes a condensation reaction with a suitable diketone, such as glyoxal, to form the quinoxaline core.
Substitution Reaction: The 2-methylpyridin-3-amine is then introduced to the quinoxaline core through a nucleophilic substitution reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient catalysts like palladium complexes.
Reaction Medium: Employing solvents that enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the pyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one: shares similarities with other quinoxaline derivatives and pyridine-containing compounds.
Pyridine Derivatives: Compounds like 2-methylpyridine and 3-methylpyridine have similar structural features but differ in their biological activities and applications
Uniqueness
Structural Features: The combination of a quinoxaline core with a 2-methylpyridin-3-yl group provides unique chemical properties that are not found in other similar compounds.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-12(7-4-8-15-10)17-9-14(18)16-11-5-2-3-6-13(11)17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQQXFZOFLKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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